molecular formula C8H13NO2 B12503945 N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Cat. No.: B12503945
M. Wt: 155.19 g/mol
InChI Key: VVJZDRQLQLFOCX-UHFFFAOYSA-N
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Description

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by a bicyclic structure, which includes a hydroxyl group and an acetamide group. It is primarily used in research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

InChI

InChI=1S/C8H13NO2/c1-6(10)9(2)7-3-8(11,4-7)5-7/h11H,3-5H2,1-2H3

InChI Key

VVJZDRQLQLFOCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)(C2)O

Origin of Product

United States

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